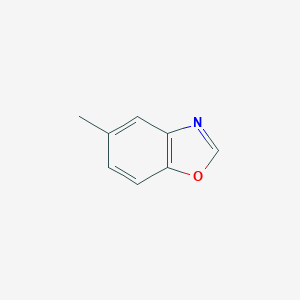

5-Methylbenzoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAVBGIRDRQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369305 | |

| Record name | 5-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-78-9 | |

| Record name | 5-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylbenzoxazole and Its Derivatives

Advanced Cyclization Approaches for Benzoxazole (B165842) Ring Formation

Recent advancements in organic synthesis have provided sophisticated methods for constructing the benzoxazole nucleus. These approaches often aim for higher efficiency, milder reaction conditions, and greater substrate scope compared to traditional methods. The primary precursor for derivatives bearing a methyl group at the 5-position is typically 2-amino-4-methylphenol (B1222752). ijpsr.comnih.gov

One of the most fundamental and widely employed strategies for synthesizing benzoxazoles is the condensation of an o-aminophenol derivative with a carbonyl compound, followed by cyclodehydration. nih.gov This versatile method can utilize various carbonyl sources, including aldehydes and carboxylic acids, to install different substituents at the 2-position of the benzoxazole ring. researchgate.netmdpi.com The reaction between 2-aminophenol (B121084) (or its substituted variants like 2-amino-4-methylphenol) and aldehydes first forms a phenolic Schiff base intermediate, which then undergoes oxidative cyclization. tandfonline.com Numerous catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been developed to promote this transformation efficiently. nih.govacs.org

For instance, the reaction of 2-amino-4-methylphenol with various aromatic aldehydes can be catalyzed by Fe₃O₄@SiO₂-SO₃H nanoparticles under solvent-free conditions, yielding 2-aryl-5-methylbenzoxazoles. ajchem-a.com Similarly, imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a green catalyst for this condensation under ultrasound irradiation. nih.gov

Table 1: Catalysts for Condensation of 2-Aminophenols and Aldehydes

| Catalyst | Precursors | Conditions | Key Advantages |

|---|---|---|---|

| ISO-PECH polyamine | 2-aminophenol, Aromatic aldehydes | Methanol, Room Temperature, 2-5 min | Economical, reusable catalyst, high yield, short reaction time. nih.gov |

| TiO₂–ZrO₂ | 2-aminophenol, Aromatic aldehydes | Acetonitrile (B52724), 60 °C, 15-25 min | Green catalyst, short reaction time, high yield. ijpbs.com |

| Brønsted acidic ionic liquid gel | 2-aminophenol, Aldehydes | Solvent-free, 130 °C, 5 h | Reusable green catalyst, high yield, easy workup. nih.govacs.org |

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, Aromatic aldehydes | Solvent-free, 50 °C | Magnetically recyclable catalyst, good yields. ajchem-a.com |

Polyphosphoric acid (PPA) is a highly effective reagent in benzoxazole synthesis, acting as both a catalyst and a powerful dehydrating agent. ccsenet.org It is particularly useful for promoting the condensation of o-aminophenols with carboxylic acids, a reaction that can be sluggish without a strong acid catalyst. researchgate.netccsenet.org The high viscosity of PPA often requires elevated temperatures (above 60°C) to ensure proper mixing and reactivity. ccsenet.org

In a typical procedure, 2-amino-4-methylphenol can be reacted with a suitable carboxylic acid in PPA at elevated temperatures to yield the corresponding 2-substituted-5-methylbenzoxazole. ijpbs.com For example, the reaction of 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in PPA at 150°C has been used to synthesize 5-amino-2-(2'-hydroxy-4'-methylphenyl)benzoxazole. ijpbs.com Microwave irradiation has also been employed to accelerate PPA-catalyzed syntheses, significantly reducing reaction times. researchgate.net

A general procedure involves stirring the o-aminophenol and carboxylic acid in PPA at temperatures ranging from 60°C to 150°C for several hours. ijpbs.comresearchgate.net The reaction is typically quenched by pouring the mixture into ice water, followed by extraction of the product. researchgate.net

Vinyl-substituted benzoxazoles can be synthesized through methods that incorporate a vinyl group during the ring-forming step. A notable example is a one-pot, palladium-catalyzed procedure that starts with 2-aminophenols and vinyl bromides. organic-chemistry.org The process involves an initial aminocarbonylation reaction, where the aminophenol acts as a nucleophile, followed by an acid-mediated ring closure to generate the final 2-styryl benzoxazole derivative. organic-chemistry.org This method demonstrates broad substrate scope and provides access to various conjugated benzoxazole systems. organic-chemistry.org

Another approach involves the condensation of 5-methylbenzoxazole derivatives with vinyl precursors under acidic catalysis. For instance, refluxing equimolar amounts of a 5-methyl-2-substituted benzoxazole with ethylene (B1197577) dihalides in ethanol (B145695), using glacial acetic acid as a catalyst, can lead to ethenediyl-bridged bis(this compound) structures.

Oxidative cyclization is a common strategy for forming the benzoxazole ring, typically from a pre-formed phenolic Schiff base (imine) intermediate. tandfonline.com This intermediate is generated in situ from the condensation of a 2-aminophenol with an aldehyde. tandfonline.comijpbs.com Various oxidants and catalytic systems have been developed to facilitate this transformation.

Elemental sulfur, in the presence of a base like N-methyl piperidine, can act as an oxidant for the coupling of o-aminophenol with ketones to produce 2-alkylbenzoxazoles. ijpbs.com Another method employs lead tetraacetate to achieve the oxidative cyclization of the Schiff base formed between 2-aminophenol and 4-benzyloxy benzaldehyde. ijpbs.com More recently, silver carbonate (Ag₂CO₃) has been introduced as a mild and effective reagent for the synthesis of benzoxazoles from the corresponding imines, tolerating a wide range of functional groups and proceeding under various atmospheric conditions, including air. tandfonline.com The reaction often proceeds by refluxing the imine with excess silver carbonate, and the product can be isolated simply by filtration. tandfonline.com

While acidic conditions are common for benzoxazole synthesis, base-mediated routes have also been developed. These methods can offer alternative reaction pathways and may be advantageous for substrates sensitive to strong acids. A direct intramolecular cyclization to form a benzoxazole derivative has been reported using potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) at 140°C, notably without the need for a transition-metal catalyst. ijpbs.com Another base-mediated approach involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of lithium hexamethyldisilazide (LiHMDS) to furnish 2-aminobenzoxazoles. organic-chemistry.org

Condensation Reactions Utilizing 2-Aminophenol Derivatives and Aldehydes/Carboxylic Acids

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis represents a powerful and versatile platform for the synthesis and functionalization of benzoxazoles, including this compound. hanyang.ac.kr Catalysts based on copper, palladium, and other metals enable a range of transformations, often proceeding with high efficiency and selectivity under mild conditions. organic-chemistry.orghanyang.ac.kr

Copper-catalyzed reactions are particularly prominent. One method involves the intramolecular cyclization of o-haloanilides, where a combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand is effective. organic-chemistry.org This reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Copper catalysis is also employed in the oxidative amination of the benzoxazole C-H bond and in cyclization reactions involving β-diketones. organic-chemistry.org

Palladium catalysis is another cornerstone of modern benzoxazole synthesis. ijpbs.com Palladium catalysts are effective for the aminocarbonylation of 2-aminophenols with aryl or vinyl bromides, which, after acid-mediated cyclization, yield 2-substituted benzoxazoles. organic-chemistry.org Furthermore, direct C-H bond activation and arylation of the benzoxazole core at the 2-position can be achieved using palladium catalysts, allowing for the introduction of various aryl groups from aryl chlorides. organic-chemistry.org A predicted mechanism for the palladium-catalyzed alkynylation of this compound highlights the capability of these catalysts to directly functionalize the heterocyclic ring. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzoxazole Synthesis

| Metal Catalyst | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| CuI / 1,10-phenanthroline | Intramolecular Cyclization | o-Haloanilides | Effective for I, Br, and Cl substituted anilides. organic-chemistry.org |

| Pd(OAc)₂ | Aminocarbonylation / Cyclization | 2-Aminophenol, Vinyl Bromide | One-pot procedure to form 2-styryl benzoxazoles. organic-chemistry.org |

| CuI / Brønsted Acid | Cyclization | 2-Aminophenols, β-Diketones | Tolerates various substituents on the aminophenol ring. organic-chemistry.org |

| NHC-Pd(II)-Im Complex | Direct C-H Arylation | Benzoxazole, Aryl Chlorides | Direct functionalization of the C2-position. organic-chemistry.org |

Palladium-Catalyzed Functionalization and C-H Activation for this compound Derivatization

Palladium-catalyzed cross-coupling reactions and C-H activation are powerful tools for the derivatization of the this compound scaffold. researchgate.netmdpi.com These methods offer a direct and atom-economical approach to introduce various functional groups onto the benzoxazole core. mdpi.com

One notable application is the direct C-2 arylation of benzoxazoles. uni-muenchen.de For instance, the reaction of 5-methyl-benzoxazole with aryl halides in the presence of a palladium catalyst can selectively introduce an aryl group at the C-2 position. uni-muenchen.de The efficiency of these reactions can be influenced by the choice of ligands and reaction conditions. nih.gov For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown to be effective catalysts for the direct C-H bond activation of benzoxazoles with aryl bromides. researchgate.net This methodology allows for the synthesis of 2-arylbenzoxazoles in good yields. researchgate.net

Furthermore, palladium catalysis can be employed for the synthesis of more complex structures. A palladium-catalyzed tandem triarylation reaction of heteroaryl methyl groups has been developed to generate tetraarylmethane derivatives. nih.gov This deprotonative cross-coupling process allows for the direct arylation of methyl-substituted heteroaromatics, including those with a benzoxazole core, with aryl halides. nih.govresearchgate.net

The versatility of palladium catalysis is also demonstrated in annulation reactions. A palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes provides a route to dihydroisoquinolones, showcasing the potential for constructing fused heterocyclic systems. organic-chemistry.org Although not specific to this compound, this methodology highlights the broad applicability of palladium-catalyzed C-H functionalization in heterocyclic chemistry. organic-chemistry.org

Mechanistic studies suggest that these reactions often proceed through the formation of a palladacycle intermediate, followed by migratory insertion and reductive elimination. organic-chemistry.org The ability to functionalize the benzoxazole ring at specific positions through C-H activation provides a significant advantage in the synthesis of complex molecules with desired properties.

Copper Iodide Catalysis in Benzoxazole Synthesis

Copper iodide (CuI) has emerged as a cost-effective and efficient catalyst for the synthesis of benzoxazoles. nih.gov It is particularly useful in intramolecular cyclization reactions and direct arylation processes. nih.govmedcraveonline.com

A common strategy involves the copper-catalyzed intramolecular O-arylation of ortho-haloanilides. medcraveonline.com For example, the cyclization of ortho-haloanilides can be achieved using a catalytic system of CuI and a ligand such as 1,10-phenanthroline. organic-chemistry.org This method is effective for the synthesis of 2-aryl benzoxazoles. medcraveonline.com The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

Another approach is the direct, copper-catalyzed arylation of the C-H bond of benzoxazoles with aryl iodides. organic-chemistry.org This reaction is typically carried out in the presence of a base, such as lithium tert-butoxide, and CuI as the catalyst. organic-chemistry.org Copper-catalyzed direct arylation has also been reported with aryl bromides, although this can sometimes require more complex ligands or the pre-synthesis of nano-copper catalysts. nih.gov

Furthermore, a combination of a Brønsted acid, like p-toluenesulfonic acid monohydrate (TsOH·H₂O), and CuI can effectively catalyze the synthesis of 2-substituted benzoxazoles from 2-aminophenols and β-diketones. organic-chemistry.org This method is advantageous due to its simplicity and the use of readily available starting materials, tolerating various substituents on the 2-aminophenol ring. organic-chemistry.org

Nucleophilic Substitution Reactions for this compound Derivative Synthesis

Nucleophilic substitution reactions represent a fundamental approach for the synthesis of this compound derivatives. google.com These reactions typically involve the displacement of a leaving group on the benzoxazole ring or a side chain by a nucleophile.

A common example is the reaction of this compound-2-thiol with various electrophiles. Deprotonation of the thiol group with a base, such as potassium carbonate, generates a nucleophilic thiolate anion. This anion can then react with alkyl halides, such as 1,2-dibromoethane, to form new C-S bonds. This method is useful for synthesizing molecules with a bridge connecting two benzoxazole units.

Another application involves the synthesis of 2-aminobenzoxazole (B146116) derivatives. These can be prepared through the reaction of a 2-halobenzoxazole with an amine. The process can be considered an aromatic nucleophilic substitution (SNAr) reaction. google.com The Smiles rearrangement, an intramolecular SNAr reaction, has also been utilized for the functionalization of the benzoxazole ring. acs.org

The synthesis of (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole can be achieved through a condensation reaction involving nucleophilic substitution. In this case, the oxazole (B20620) ring of this compound acts as a nucleophile, attacking the electrophilic carbon of 4-chlorostyryl bromide under basic conditions. vulcanchem.com

Green Chemistry and Nanocatalyst Applications in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives, with a focus on using recyclable catalysts, safer solvents, and energy-efficient processes. mdpi.comijpbs.comthermsr.comresearchgate.net

Ionic liquids have been explored as reusable and environmentally friendly catalysts for the synthesis of 2-aminobenzoxazoles. mdpi.com For instance, the direct oxidative amination of this compound with morpholine (B109124) can be catalyzed by a heterocyclic ionic liquid, [BPy]I, using tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com The ionic liquid can be recovered from the aqueous layer after the reaction and reused multiple times without a significant loss of activity. mdpi.com

Nanocatalysts also play a crucial role in the green synthesis of benzoxazoles. nih.govrsc.org Metallic nanoparticles, due to their high surface area and unique catalytic properties, can enhance reaction rates and selectivity under milder conditions. thermsr.comnih.gov For example, nano-copper ferrite (B1171679) has been used as a catalyst for the synthesis of 2-aryl benzoxazoles through a redox reaction mechanism. ijpbs.com Similarly, Ag@TiO2 nanocomposites have been employed for the one-pot synthesis of 2-aryl benzoxazole derivatives in aqueous media. ijpbs.com The use of water as a solvent further enhances the green credentials of these methods. ijpbs.comchemicalbook.com

Other green approaches include microwave-assisted synthesis and the use of solid-supported catalysts, which simplify product purification and catalyst recovery. ijpbs.com These methods align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. thermsr.comresearchgate.net

Synthetic Strategies for Specific this compound Derivatives

Sulfoxide derivatives of this compound have been synthesized as part of broader investigations into the biological activity of benzoheterocyclic compounds. nih.govresearchgate.net The general synthetic strategy involves a two-step process. nih.gov

The first step is the synthesis of a heterocyclic thioether intermediate. This is typically achieved by reacting a suitable heterocyclic thiol, such as this compound-2-thiol, with a benzyl (B1604629) bromide derivative in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile. nih.govresearchgate.net

The second step is the oxidation of the resulting thioether to the corresponding sulfoxide. nih.gov A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. nih.govresearchgate.net This method allows for the synthesis of a series of sulfoxide derivatives with variations in the substituents on both the benzoxazole ring and the benzyl group. nih.gov For instance, a series of compounds containing the this compound moiety have been prepared to investigate structure-activity relationships. nih.govresearchgate.net

The synthesis of 5-substituted benzoxazole carboxamide derivatives often begins with a multi-step sequence starting from a readily available p-substituted phenol. asianpubs.orgajphs.com A typical route involves the following key transformations:

Nitration: Electrophilic nitration of a starting material like methyl p-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. asianpubs.orgajphs.com

Reduction: The nitro group is then reduced to an amino group. Sodium dithionite (B78146) is a common reducing agent for this step. asianpubs.org This yields a 3-amino-4-hydroxybenzoic acid derivative. asianpubs.org

Cyclization: The benzoxazole ring is formed by reacting the 3-amino-4-hydroxybenzoic acid derivative with a suitable reagent. For example, reaction with formic acid or acetic acid leads to the formation of the corresponding 2-unsubstituted or 2-methylbenzoxazole-5-carboxylic acid ester. asianpubs.org

Hydrazide Formation: The ester is then converted to a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. asianpubs.orgajphs.com

Amide/Sulfonamide Formation: Finally, the carbohydrazide can be reacted with various electrophiles, such as substituted sulfonyl chlorides, to yield the desired N'-substituted-1,3-benzoxazole-5-carbohydrazide derivatives. asianpubs.org

Alternatively, 5-substituted-2-aminobenzoxazoles can be used as key intermediates. These can be reacted with reagents like phenylchloroformate to form carbamates, which can then be further functionalized. researchgate.net Another approach involves the synthesis of 5- or 6- and N-substituted benzoxazol-2-carboxamide derivatives, which have been designed and evaluated for various biological activities. researchgate.net

Mechanistic Investigations of 5 Methylbenzoxazole Reactions

Elucidation of Reaction Mechanisms in 5-Methylbenzoxazole Synthesis

The synthesis of this compound is most commonly achieved through the condensation of 2-amino-4-methylphenol (B1222752) with a suitable one-carbon synthon, such as a carboxylic acid or its derivative. A widely employed method involves the reaction with acetic anhydride, which proceeds through a well-defined, two-step mechanism: N-acylation followed by an intramolecular cyclodehydration.

The initial step is the N-acylation of the 2-amino-4-methylphenol. The aminophenol molecule possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is a stronger nucleophile than the phenolic hydroxyl group. quora.com Consequently, it preferentially attacks one of the carbonyl carbons of acetic anhydride. This nucleophilic acyl substitution reaction results in the formation of an N-(2-hydroxy-4-methylphenyl)acetamide intermediate and an acetic acid byproduct. wikipedia.org

The second step is the intramolecular cyclodehydration of the N-(2-hydroxy-4-methylphenyl)acetamide intermediate. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), which also often serves as the solvent. chembk.com The mechanism proceeds as follows:

Protonation : The acid catalyst protonates the carbonyl oxygen of the amide group, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The lone pair of electrons on the adjacent phenolic hydroxyl group attacks the now highly electrophilic carbonyl carbon. This forms a five-membered ring, resulting in a protonated cyclic intermediate (a hemiaminal-like structure).

Dehydration : A molecule of water is eliminated from the intermediate. This is the key dehydration step that leads to the formation of the oxazole (B20620) ring. The driving force for this step is the formation of the stable, aromatic benzoxazole (B165842) ring system.

Deprotonation : The final step is the deprotonation of the oxazole nitrogen, which regenerates the acid catalyst and yields the final this compound product.

This sequence of acylation followed by acid-catalyzed cyclization is a robust and common strategy for constructing the benzoxazole core. nih.govcore.ac.uk

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide quantitative insights into the reaction rates, energy barriers, and stability of intermediates and products involved in the synthesis and reactions of this compound.

Kinetics of Precursor Formation: The N-acetylation of 2-aminophenols is a critical step in many synthetic routes to benzoxazoles. Studies on the enzymatic acetylation of 2-aminophenol (B121084) derivatives provide valuable kinetic data. For instance, an arylamine N-acetyltransferase (NAT) from Streptomyces griseus has been shown to effectively catalyze the N-acetylation of 2-amino-4-methylphenol using acetyl-CoA. nih.gov The kinetic parameters for this specific reaction have been determined, highlighting the efficiency of this biocatalytic transformation. nih.gov

| Substrate | Specific Activity (U/mg) | kcat (10³ s⁻¹) | Km (mM) | kcat/Km (s⁻¹ M⁻¹) |

|---|---|---|---|---|

| 2-Amino-4-methylphenol | 1,100 | 1,300 ± 84 | 1.9 ± 0.1 | 650 ± 5 |

Thermodynamics of Cyclization: The subsequent intramolecular cyclodehydration to form the benzoxazole ring is a thermodynamically favorable process. The primary driving force is the formation of the highly stable, fused aromatic ring system of the benzoxazole core. While specific thermodynamic values for this compound formation are not extensively documented in readily available literature, the principles of cycloaddition reactions suggest that the conversion from a flexible acyl-aminophenol precursor to a rigid, aromatic heterocyclic product involves a decrease in Gibbs free energy (ΔG), indicating a spontaneous reaction under appropriate catalytic conditions. researchgate.netrsc.org The removal of water during the reaction also shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Role of Catalysts and Solvents in Reaction Pathways

Catalysts and solvents are pivotal in directing the reaction pathways for the synthesis and functionalization of this compound, influencing reaction rates, yields, and selectivity.

Catalysts: Catalysts function by providing an alternative reaction pathway with a lower activation energy. alliedacademies.orgpnnl.govrsc.org In the synthesis of this compound from 2-amino-4-methylphenol, acid catalysts are crucial for the cyclodehydration step.

Polyphosphoric Acid (PPA): PPA is a widely used reagent that serves a dual purpose. chembk.commerckmillipore.com It acts as a Brønsted acid catalyst, protonating the amide intermediate to facilitate the intramolecular nucleophilic attack. Additionally, its viscous nature allows it to function as a solvent, and its strong dehydrating properties efficiently remove the water molecule formed during cyclization, driving the reaction to completion. chembk.com

Other Catalytic Systems: Various other catalysts have been developed for benzoxazole synthesis, often under milder conditions. These include Lewis acids like ZrCl₄ and transition metals such as copper and palladium. researchgate.netorganic-chemistry.org For instance, ZrCl₄ can activate carbonyl groups towards nucleophilic attack, while copper catalysts can facilitate intramolecular cyclization through different mechanisms. researchgate.netresearchgate.net These alternative catalysts can offer advantages in terms of substrate scope and functional group tolerance. organic-chemistry.org

Solvents: The choice of solvent can significantly impact reaction outcomes by solvating reactants, intermediates, and transition states, which can alter their relative energies. osti.gov

In Synthesis: For PPA-mediated reactions, PPA itself often acts as the solvent. In other catalytic systems, high-boiling point aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used. These solvents can help to dissolve the reactants and stabilize charged intermediates that may form during the reaction.

In Functionalization: In reactions involving the functionalization of the this compound core, such as palladium-catalyzed cross-coupling reactions, the solvent choice is critical. Solvents like ethanol (B145695), anisole, or acetonitrile (B52724) can affect the solubility of the catalyst and substrates, influence the catalyst's activity, and in some cases, participate directly in the reaction mechanism. researchgate.netsoton.ac.uk The polarity and coordinating ability of the solvent can dictate the efficiency and selectivity of the catalytic cycle. soton.ac.uk

Understanding Selectivity in Functionalization of the Benzoxazole Core

Functionalization of the pre-formed this compound core is essential for creating more complex derivatives. Understanding the regioselectivity of these reactions—that is, which position on the molecule is most likely to react—is governed by the inherent electronic properties of the heterocyclic system.

The benzoxazole ring is an electron-deficient system, but the different carbon atoms exhibit varied reactivity. The C2 position (the carbon atom between the oxygen and nitrogen atoms) is the most common site for functionalization. researchgate.net This is due to its unique electronic environment; it is the most electrophilic carbon in the ring and its proton is the most acidic.

C2-Functionalization: Transition metal-catalyzed C-H activation is a powerful strategy for selectively functionalizing the C2 position. researchgate.net

Mechanism of C-H Activation: In a typical palladium-catalyzed C-H arylation, for example, the mechanism involves the coordination of the palladium catalyst to the nitrogen atom of the benzoxazole. This brings the metal center into proximity with the C2-H bond, facilitating its cleavage in a step often referred to as concerted metalation-deprotonation (CMD). This forms a palladacycle intermediate. This intermediate can then undergo reductive elimination with another reactant (e.g., an aryl halide) to form a new C-C bond at the C2 position and regenerate the active catalyst. researchgate.net

Influence of the Methyl Group: The 5-methyl substituent on the benzene (B151609) ring is an electron-donating group. While this group activates the benzene ring towards electrophilic aromatic substitution, functionalization reactions on the benzoxazole scaffold often preferentially occur at the more reactive C2 position of the heterocycle rather than on the benzene ring. However, under specific conditions designed to promote electrophilic attack on the benzene portion, the methyl group would direct incoming electrophiles to the ortho and para positions relative to it (C4, C6, and C7). The steric hindrance and electronic landscape of the entire fused ring system ultimately determine the final regiochemical outcome. nih.gov

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 2724970 nih.govfishersci.fiuni.lu |

| 2-amino-4-methylphenol | 7264 nih.govfishersci.cauni.lu |

| Acetic anhydride | 7918 fishersci.canih.govuni.lu |

Advanced Spectroscopic and Computational Approaches for 5 Methylbenzoxazole

Structural Elucidation of 5-Methylbenzoxazole and its Derivatives

Confirming the molecular structure and purity of this compound is achieved through a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, mass spectrometry confirms the molecular weight and fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) is essential for determining purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

1H NMR Spectroscopy : Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the proton at the C2 position of the oxazole (B20620) ring, and the protons of the methyl group at the C5 position. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (7.0-8.0 ppm), the C2-proton appears as a singlet further downfield due to the adjacent oxygen and nitrogen atoms, and the methyl group protons appear as a singlet in the upfield region (~2.5 ppm).

13C NMR Spectroscopy : Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in 13C NMR have a much wider range than in 1H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. The carbons of the benzene ring, the C2, C3a, and C7a carbons of the benzoxazole (B165842) core, and the methyl carbon all resonate at characteristic frequencies. Proton-decoupled 13C NMR spectra are common, where each carbon signal appears as a singlet, simplifying the spectrum and allowing for easy carbon counting.

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish definitive structural assignments. HSQC correlates directly bonded 1H and 13C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbons. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and assigning quaternary (non-protonated) carbons.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.0 - 8.2 (singlet) | - |

| H-4 | ~7.5 - 7.7 (doublet) | - |

| H-6 | ~7.1 - 7.3 (doublet) | - |

| H-7 | ~7.4 - 7.6 (singlet) | - |

| 5-CH₃ | ~2.4 - 2.5 (singlet) | ~21.5 |

| C-2 | - | ~151.0 |

| C-3a | - | ~150.0 |

| C-4 | - | ~110.0 |

| C-5 | - | ~134.0 |

| C-6 | - | ~125.0 |

| C-7 | - | ~119.0 |

| C-7a | - | ~141.0 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₇NO), the molecular weight is approximately 133.15 amu. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) which is a radical cation. msu.eduresearchgate.net

The mass spectrum will show a peak for this molecular ion at an m/z value corresponding to its molecular weight, confirming the compound's identity. msu.edu Due to the energy of the ionization process, the molecular ion is unstable and breaks apart into smaller, charged fragments. chemguide.co.uk This fragmentation provides valuable structural information. chemguide.co.uklibretexts.org

Common fragmentation pathways for benzoxazole derivatives include:

Loss of CO : A common fragmentation for heterocyclic systems, leading to a fragment ion with a mass of M-28.

Loss of HCN : Cleavage of the oxazole ring can result in the loss of a hydrogen cyanide molecule, producing a fragment at M-27.

Loss of a methyl radical (•CH₃) : This would result in a fragment ion at M-15 (m/z 118).

The relative abundance of these fragment ions creates a unique fingerprint that helps to confirm the structure of this compound. The most abundant fragment ion in the spectrum is known as the base peak. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. researchgate.netekb.eg It is widely used to assess the purity of pharmaceutical ingredients and other chemical compounds, including this compound. researchgate.netnih.govresearchgate.net

A common HPLC method for compounds like this compound is reverse-phase chromatography. ekb.eg In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. sielc.com The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com By gradually changing the solvent composition (a gradient elution), components are separated based on their relative hydrophobicity.

As the sample passes through the column, this compound and any impurities will separate and elute at different times (retention times). A detector, commonly a UV spectrophotometer, measures the absorbance of the eluting components at a specific wavelength, producing a chromatogram. The area under the peak for this compound relative to the total area of all peaks is used to calculate its purity. This technique is highly sensitive and can detect impurities even at very low levels, which is critical for quality control. ekb.eg

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental data. Theoretical studies on this compound can predict its electronic structure, stability, and thermodynamic characteristics, guiding experimental work and providing a deeper understanding of its chemical behavior. nih.gov

Quantum chemical calculations are employed to model the electronic structure and energy of this compound. nih.gov Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. mdpi.comarxiv.org The B3LYP functional is a popular hybrid functional often used for such calculations. mdpi.comarxiv.org For higher accuracy in energetic calculations, composite methods like the Gaussian-3 (G3) theory, specifically G3(MP2)//B3LYP, are utilized. researchgate.netnist.gov This high-level ab initio molecular orbital calculation combines results from different levels of theory to achieve a more precise estimation of properties like enthalpy. researchgate.net

These calculations can determine key electronic properties:

Molecular Orbitals : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential : These calculations map the distribution of electrons in the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting sites of reactivity.

Spectroscopic Properties : Theoretical methods can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate both the calculation and the structural assignment. mdpi.comsemanticscholar.org

Thermodynamic properties, such as the enthalpy of formation and enthalpy of vaporization, are critical for understanding the stability and phase behavior of a compound. These values can be determined both experimentally through calorimetry and computationally.

Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Experimental values are often derived from combustion calorimetry. researchgate.net Computationally, the gas-phase standard molar enthalpy of formation can be accurately estimated using high-level methods like G3(MP2)//B3LYP. researchgate.netnist.gov Studies on the closely related isomers 2-methylbenzoxazole and 2,5-dimethylbenzoxazole have demonstrated excellent agreement between experimental and computed values using this method. researchgate.net

Enthalpy of Vaporization (ΔvapH°) : This is the energy required to transform one mole of a substance from a liquid to a gas at a given pressure and temperature. arxiv.orgflavscents.com It is a measure of the strength of intermolecular forces in the liquid state. flavscents.com Experimentally, it can be measured using techniques like high-temperature Calvet microcalorimetry. researchgate.net This property is essential for converting thermodynamic data between the liquid and gaseous phases. arxiv.org

Table 2: Experimental and Calculated Thermodynamic Data for Related Methylbenzoxazole Isomers at 298.15 K Data from a study on 2-methylbenzoxazole and 2,5-dimethylbenzoxazole are presented as illustrative examples of the methodologies and expected values. researchgate.net

| Compound | Method | ΔfH°(l) (kJ·mol⁻¹) | ΔvapH° (kJ·mol⁻¹) | ΔfH°(g) (kJ·mol⁻¹) |

|---|---|---|---|---|

| 2,5-Dimethylbenzoxazole | Experimental | -108.7 ± 2.4 | 59.2 ± 0.6 | -49.5 ± 2.5 |

| G3(MP2)//B3LYP | - | - | -49.8 | |

| 2-Methylbenzoxazole | Experimental | -50.7 ± 2.1 | 55.4 ± 0.4 | 4.7 ± 2.1 |

| G3(MP2)//B3LYP | - | - | 3.5 |

Molecular Docking and Simulation for Biological Interactions

Molecular docking is a pivotal computational technique in drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is extensively used to forecast the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. The primary goal is to determine the binding affinity and mode of interaction, which are crucial for understanding the molecule's potential biological activity. researchgate.net

In the study of benzoxazole derivatives, molecular docking has been instrumental in identifying and optimizing compounds for various therapeutic targets. For instance, novel derivatives of 5-methyl benzoxazole have been synthesized and evaluated for their anti-tubercular activity. pnrjournal.com Docking studies against Mycobacterium tuberculosis targets revealed that these compounds exhibited promising binding energies, ranging from -6.9 to -10.4 kcal/mol, indicating strong and stable interactions with the target protein. pnrjournal.com Similarly, other benzoxazole derivatives have been docked against targets like DNA gyrase to elucidate their antibacterial mechanism. researchgate.net

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic nature of the ligand-receptor complex over time. nih.gov For benzoxazole derivatives designed as potential mTOR inhibitors for cancer therapy, MD simulations over 150 nanoseconds confirmed the stability of the compounds within the active site of the target protein. researchgate.net These simulations help to validate the docking poses and provide a more detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net

The insights gained from these computational approaches are invaluable for structure-based drug design. By visualizing the interactions between this compound derivatives and their biological targets, researchers can rationally design new molecules with improved potency and selectivity. pnrjournal.com For example, studies have linked the antibacterial activity of certain benzoxazoles to the inhibition of DNA gyrase, a crucial bacterial enzyme. researchgate.net

Table 1: Examples of Molecular Docking Studies on Benzoxazole Derivatives

| Derivative Class | Biological Target | Docking Score / Binding Energy | Key Findings |

| This compound Derivatives | Mycobacterium tuberculosis protein | -6.9 to -10.4 kcal/mol | Identified as potential anti-tubercular agents based on strong binding affinity. pnrjournal.com |

| Benzoxazole Derivatives | mTOR Protein (4JT5) | -7.084 to -7.426 kcal/mol | Showed significant antiproliferative effects against breast cancer cell lines, with MD simulations confirming stability. researchgate.net |

| 5-Nitrobenzoxazole Derivatives | β-tubulin | Not specified (minimum binding energy) | Compounds identified as good inhibitors of β-tubulin, a target for anthelmintic drugs. researchgate.net |

| 2-(phenoxymethyl)benzo[d]oxazole | Fungal Lipid Transfer Protein (sec14p) | Not specified | Docking studies helped to preliminarily verify the potent antifungal activities observed in vitro. nih.gov |

| 2-Substituted Benzoxazole Derivatives | DNA Gyrase | Not specified | Suggested that the observed antibacterial activity is linked to the inhibition of DNA gyrase. researchgate.net |

Analysis of Tautomerism and Substituent Effects on Equilibrium

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical concept in understanding the reactivity and biological function of heterocyclic compounds. While this compound itself is not prone to common prototropic tautomerism, the introduction of specific functional groups onto the benzoxazole scaffold can lead to such equilibria. Computational methods are essential for analyzing the relative stabilities of different tautomers and the energy barriers between them.

Studies on analogous heterocyclic systems, such as 5(6)-substituted benzimidazole-2-thiones, provide a framework for how such analyses are conducted. researchgate.netsemanticscholar.org In these related compounds, a thiol-thione tautomerism is possible. Computational calculations using methods like AM1, PM3, and PM5 have shown that the thione form is significantly more stable than the thiol tautomer, by as much as 51–55 kJ mol⁻¹. researchgate.net These theoretical investigations help in predicting the predominant tautomeric form in different environments, which is crucial as different tautomers can exhibit distinct chemical and biological properties.

Substituent effects also play a profound role in modulating the properties and equilibrium of the this compound core. The nature and position of substituents can influence the molecule's electronic structure, dipole moment, and intermolecular interactions. For example, research on benzoxazole-based liquid crystals has demonstrated that the strategic placement of a lateral monofluorine substituent can significantly modify the molecular dipole moment. researchgate.net This modification, in turn, enhances dipole-dipole interactions, reinforces π–π stacking between molecules, and ultimately improves the stability and range of the liquid crystal mesophase. researchgate.net Such computational studies are vital for fine-tuning the physicochemical properties of this compound derivatives for specific applications, from materials science to medicinal chemistry.

Prediction of Reactivity Descriptors (e.g., HOMO-LUMO, Electrophilicity Index)

Computational quantum chemistry provides a powerful toolkit for predicting the chemical reactivity of molecules like this compound through the calculation of various reactivity descriptors. These descriptors, derived from the electronic structure of the molecule, offer insights into its stability and reaction tendencies.

A fundamental concept in this analysis is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify different aspects of reactivity:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ E_LUMO - E_HOMO. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as a potential electrophile. It is defined as ω = μ² / 2η. nih.gov

These descriptors are invaluable for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and performing comparative reactivity studies between different this compound derivatives. The molecular electrostatic potential (MESP) map is another useful tool that visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Indicates the electron-donating ability of a molecule. nih.gov |

| LUMO Energy (E_LUMO) | - | Indicates the electron-accepting ability of a molecule. nih.gov |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A larger gap implies higher stability and lower chemical reactivity. irjweb.com |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the "escaping tendency" of electrons from a system. researchgate.net |

| Chemical Hardness (η) | η ≈ E_LUMO - E_HOMO | Represents resistance to charge transfer. Hard molecules have a large ΔE. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering of a system when it accepts electrons; identifies strong electrophiles. nih.gov |

Research Applications of 5 Methylbenzoxazole in Medicinal Chemistry and Biological Sciences

Antimicrobial Activities of 5-Methylbenzoxazole Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, showing effectiveness against various pathogenic bacteria and fungi. sphinxsai.comontosight.ai Researchers have synthesized and evaluated numerous novel compounds incorporating the this compound moiety, revealing significant potential for developing new antimicrobial drugs. ijpsr.comjazindia.com

The antibacterial properties of this compound derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, including clinically significant and drug-resistant strains.

Staphylococcus aureus : Several studies have reported the potent activity of this compound derivatives against S. aureus. A series of 2-(p-substituted benzyl)-5-(2-substituted acetamido)benzoxazoles showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 250 µg/mL against methicillin-resistant S. aureus (MRSA). imrpress.com In another study, a synthesized benzoxazole (B165842) derivative, compound 7c, was highly active against S. aureus with an MIC value of less than 12.5 μg/ml. researchgate.net Furthermore, pleuromutilin (B8085454) derivatives incorporating a this compound moiety, such as compound 47 (22-[(this compound-2-yl) thio] deoxy pleuromutilin), have been specifically developed to target MRSA. nih.govresearchgate.net Substituted 5-methylbenzo[c]phenanthridinium derivatives have also demonstrated significant antibacterial activity against multidrug-resistant strains of S. aureus. nih.gov

Pseudomonas aeruginosa : Derivatives have also shown notable efficacy against this opportunistic Gram-negative pathogen. Compounds synthesized by reacting 2–hydroxy–5-substituted anilines with cyclohexylcarboxylic acid showed significant antibacterial activity against P. aeruginosa, with some exhibiting MIC values of 50 mg/ml. esisresearch.org Another study found that a specific derivative, compound 7c, had an MIC of less than 50 μg/ml against P. aeruginosa, an activity level comparable to the antibiotic streptomycin. researchgate.net

Mycobacterium tuberculosis : The potential of this compound derivatives as antitubercular agents is a significant area of research. jazindia.com A series of derivatives (G7-G10) prepared from 2-thio, 5-methyl, benz-oxazole were tested for anti-tubercular activity using the Alamar blue assay. ijpsr.comijpsr.com Compounds G8 and G9 demonstrated potent activity against Mycobacterium tuberculosis (H-37RV strain), showing sensitivity at concentrations of 50 and 100 µg/ml. ijpsr.com Other synthesized derivatives also showed promising antitubercular activity. jazindia.comajphs.com

| Compound/Derivative Class | Target Bacterium | Activity (MIC) | Reference(s) |

| Compound 7c | Staphylococcus aureus | < 12.5 µg/ml | researchgate.net |

| Compound 7c | Pseudomonas aeruginosa | < 50 µg/ml | researchgate.net |

| Compounds G8, G9 | Mycobacterium tuberculosis | 50-100 µg/ml | ijpsr.comijpsr.com |

| Substituted Benzoxazoles | Pseudomonas aeruginosa | 50 mg/ml | esisresearch.org |

| Acetamido-benzoxazoles | MRSA | 7.8–250 µg/mL | imrpress.com |

| Pleuromutilin Derivatives | MRSA | Potent Activity | nih.govresearchgate.net |

In addition to antibacterial effects, this compound derivatives have been investigated for their antifungal capabilities. ontosight.ai Studies show that these compounds possess antimycotic activity against pathogenic yeasts like Candida albicans. esisresearch.org For instance, one study reported that synthesized benzoxazole derivatives exhibited MIC values between 25–50 mg/ml against C. albicans. esisresearch.org Another derivative, compound 7c, showed mild activity against C. albicans, with an MIC value under 100 μg/ml when compared to the standard drug clotrimazole. researchgate.net

Research into the mechanisms driving the antimicrobial effects of this compound derivatives has revealed several modes of action.

Quorum Sensing (QS) Inhibition : One innovative strategy to combat bacterial infections is to interfere with quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm formation. nih.govscielo.br Scientists have designed and synthesized this compound derivatives specifically to act as quorum sensing inhibitors (QSIs) against P. aeruginosa. nih.govtaylorandfrancis.comresearchgate.net Studies on related benzoheterocyclic compounds demonstrated that they can significantly inhibit biofilm formation by targeting the LasR receptor, a key component of the P. aeruginosa QS system. nih.govresearchgate.net This approach offers an alternative to traditional antibiotics by disarming pathogens rather than killing them, which may reduce the pressure for developing resistance. biorxiv.org

Nucleic Acid Synthesis Inhibition : Some benzoxazole derivatives are believed to exert their antimicrobial effects by inhibiting the synthesis of nucleic acids. nih.gov This mechanism disrupts fundamental cellular processes required for bacterial survival and replication.

Enzyme Inhibition : Other derivatives function by targeting essential bacterial enzymes. For example, certain benzoxazole compounds have been found to inhibit Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), an enzyme crucial for the synthesis of mycolic acid, a vital component of the mycobacterial cell wall. ajphs.com Another identified mechanism is the inhibition of FtsZ, a protein essential for bacterial cell division. Sanguinarine, a related alkaloid, prevents cytokinesis by inhibiting FtsZ self-assembly, and synthetic 5-methylbenzo[c]phenanthridinium derivatives have been evaluated for similar FtsZ-targeting activity. nih.govnih.gov

Anticancer and Antiproliferative Potential

The benzoxazole scaffold is a key feature in many compounds evaluated for their anticancer properties. ajphs.comnajah.edu Derivatives of this compound, in particular, have shown significant promise in inhibiting the growth of cancer cells and inducing cell death through various mechanisms. ontosight.aiontosight.ai

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

In one study, a series of novel benzoxazole derivatives were evaluated for their anticancer activity. researchgate.net The this compound derivatives showed higher activity than their unsubstituted counterparts. researchgate.net A specific this compound derivative, compound 8d, exhibited potent cytotoxic effects against multiple cancer cell lines with IC₅₀ values of 2.43 µM for HepG2 (liver cancer), 2.21 µM for HCT-116 (colon cancer), and 2.03 µM for MCF-7 (breast cancer). nih.gov In another study, an asymmetric cyanine (B1664457) dye derived from N-methylbenzoxazole (dye 5) was identified as a potent and selective antiproliferative agent against Caco-2 colorectal cancer cells. mdpi.com The antiproliferative action of this dye was linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication. mdpi.comresearchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |

| Compound 8d | HepG2 (Liver) | 2.43 µM | nih.gov |

| Compound 8d | HCT-116 (Colon) | 2.21 µM | nih.gov |

| Compound 8d | MCF-7 (Breast) | 2.03 µM | nih.gov |

| Compound 5e | HepG2 (Liver) | 4.13 µM | researchgate.net |

| Compound 5e | HCT-116 (Colon) | 6.93 µM | researchgate.net |

| Compound 5e | MCF-7 (Breast) | 8.67 µM | researchgate.net |

| Cyanine Dye 5 | Caco-2 (Colorectal) | Potent Activity | mdpi.com |

Beyond simply killing cancer cells, researchers have investigated the specific cellular mechanisms that this compound derivatives trigger to achieve their anticancer effects. These compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle at specific checkpoints.

Apoptosis Induction : A this compound derivative, compound 8d, was found to induce a significant apoptotic effect in HepG2 liver cancer cells. nih.gov This was accompanied by an elevation of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Another study focusing on a 5-methylsulfonyl-2-(p-nitrophenyl) benzoxazole noted its ability to modulate levels of apoptosis-inducing proteins like caspase-9 and the anti-apoptotic protein Bcl-2 in breast cancer cell lines. najah.edu A cyanine dye (dye 5) derived from N-methylbenzoxazole was also found to slightly induce apoptosis in colorectal cancer cells. mdpi.comresearchgate.net

Targeted Cancer Therapy Applications

Targeted cancer therapies are designed to interfere with specific molecules that are essential for cancer cell growth, progression, and spread. oncology-sa.co.za The benzoxazole structure, particularly when substituted, presents a promising framework for the development of such therapies. ontosight.aismolecule.com

Derivatives of this compound have been investigated for their potential in targeted cancer therapy. ontosight.ai The ability of these compounds to be directed towards specific cells or tissues makes them candidates for therapies with potentially fewer side effects than traditional chemotherapy. ontosight.ai For instance, some benzoxazole derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit enzymes crucial for tumor growth. mdpi.comsmolecule.com

One area of focus has been the development of this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting this receptor, the tumor's blood supply can be disrupted, thereby impeding its growth. Research has shown that certain benzoxazole derivatives can effectively inhibit VEGFR-2 kinase activity. mdpi.com

Furthermore, the cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT116), and hepatocellular carcinoma (HepG2). smolecule.commdpi.com Some of these compounds have demonstrated significant anticancer activity, with some even showing higher potency than existing standard drugs like sorafenib (B1663141) in preclinical studies. mdpi.com

Structure-Activity Relationships for Anticancer Activity

The effectiveness of this compound derivatives as anticancer agents is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify which parts of the molecule are crucial for its biological activity.

Research has indicated that the nature of the substituent on the benzoxazole ring plays a significant role in its anticancer potency. mdpi.com For example, in a series of modified benzoxazole-based VEGFR-2 inhibitors, derivatives with an unsubstituted benzoxazole core were found to be more potent than their 5-methyl or 5-chloro substituted counterparts. mdpi.com However, between the substituted derivatives, the this compound compounds were more significant than the 5-chlorobenzoxazole (B107618) derivatives. mdpi.com

The nature of the group attached at the 2-position of the benzoxazole ring also heavily influences activity. Studies have shown that strong electron-withdrawing groups on a terminal phenyl ring can be more beneficial for activity than electron-donating groups. mdpi.com For instance, a 4-nitrophenyl derivative exhibited superior results compared to others, and a 4-acetylphenyl derivative was more effective than a 4-methylphenyl one. mdpi.com This suggests that reducing the partial negative charge on the nitrogen of the amide linkage may enhance anticancer activity. mdpi.com

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. ijpbs.com Benzoxazole derivatives have been a focus of research for their potential anti-inflammatory effects. ijpbs.comamazonaws.com The 5-substituted benzoxazoles, in particular, have been noted for their promising anti-inflammatory activity, which is thought to be related to their lipophilic character. ijpbs.com

Evaluation in Inflammatory Models (e.g., Carrageenan-Induced Rat Paw Edema)

A standard preclinical model used to assess the anti-inflammatory potential of new compounds is the carrageenan-induced rat paw edema test. ijpbs.comnih.gov In this model, the injection of carrageenan, a substance extracted from red seaweed, into a rat's paw induces a localized inflammatory response, characterized by swelling (edema). ijpbs.comresearchgate.net The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. nih.gov

Several studies have utilized this model to evaluate this compound derivatives. ijpbs.com For example, novel series of benzoxazole derivatives, including those with a 5-methyl substitution, have been synthesized and screened for their anti-inflammatory activity using this method. ijpbs.com In some cases, the synthesized compounds have exhibited activity superior to that of the standard anti-inflammatory drug, diclofenac (B195802) sodium. ijpbs.com

The anti-inflammatory effects are typically measured at various time intervals after the administration of the test compound and carrageenan. nih.gov The percentage of edema inhibition is calculated to quantify the compound's efficacy. innovareacademics.in

Antiviral Applications

The benzoxazole scaffold has also been explored for its potential antiviral properties. esisresearch.org The structural similarity of benzoxazoles to nucleotides allows them to interact with biopolymers, which is a basis for their investigation as antiviral agents. esisresearch.org Research has explored the activity of benzoxazole derivatives against a range of viruses. researchgate.net

While specific studies focusing solely on the antiviral applications of this compound are part of broader research into benzoxazole derivatives, the general findings suggest that this class of compounds holds promise. mdpi.comesisresearch.org For instance, some benzoxazole derivatives have been investigated as potential inhibitors of human immunodeficiency virus-1 (HIV-1) reverse transcriptase. esisresearch.org

Neurological and CNS-Related Effects

Recent research has ventured into the effects of this compound derivatives on the central nervous system (CNS).

Potential as Dual Orexin (B13118510) Receptor Antagonists

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a crucial role in regulating the sleep-wake cycle. nih.govrevistapsiquiatria.pt Antagonists of these receptors have emerged as a new therapeutic class for the treatment of insomnia. nih.govresearchgate.net

A derivative of 5-chlorobenzoxazole, structurally related to this compound, has been identified as a potent dual orexin receptor antagonist. nih.gov This compound, MK-4305, was developed as a potential treatment for primary insomnia. nih.gov The discovery of such compounds highlights the potential of the benzoxazole scaffold in modulating the orexin system. While the direct investigation of this compound as a dual orexin receptor antagonist is a subject for further research, the success of closely related structures suggests its potential in this area.

Other Biological Activities

Beyond the more extensively studied areas, derivatives of this compound have shown promise in several other biological applications.

Benzoxazole compounds are recognized for their potential antioxidant properties, which could be beneficial in conditions related to oxidative stress. smolecule.com The ability of these compounds to scavenge free radicals is a key aspect of this activity. smolecule.com For instance, certain 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives have been evaluated for their antioxidant potential using the DPPH method. innovareacademics.in In one study, the compound 2-amino-N-isopropyl-benzoxazole-5-carboxamide (Vf) demonstrated notable free radical scavenging activity, with an IC50 of 4.65, positioning it as a compound with dual anti-inflammatory and antioxidant properties. innovareacademics.in

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new therapeutic agents with improved efficacy and safety profiles. ijpbs.comnjppp.com Natural products and their synthetic derivatives are a valuable source for the discovery of novel anticonvulsant drugs. researchgate.net Benzoxazole derivatives have been identified as a class of compounds with potential anticonvulsant activity. innovareacademics.in The evaluation of anticonvulsant activity is often carried out using models such as the maximal electroshock (MES) induced convulsion and pentylenetetrazole (PTZ) induced convulsion tests in animals. ijpbs.comnih.gov These models help in determining the potential of a compound to prevent or reduce the severity of seizures. njppp.comnih.gov

Research has also touched upon the potential of benzoxazole derivatives in treating ulcers and hypertension. The gastroprotective effects of various compounds are often evaluated in models of gastric ulcers induced by agents like ethanol (B145695) or pylorus ligation. nih.govinformaticsjournals.co.in These studies assess the ability of a compound to reduce lesion size, inhibit gastric secretion, and enhance protective factors like mucus production. nih.govmdpi.com

In the context of hypertension, the focus is on the ability of compounds to lower blood pressure. nih.govopenaccessjournals.com The antihypertensive effects of various medicinal plants and their constituents have been investigated, often revealing mechanisms that involve vasodilation or inhibition of enzymes like angiotensin-converting enzyme (ACE). jcmimagescasereports.org While direct studies on this compound for these specific properties are less common, the broader benzoxazole class has shown a wide range of pharmacological activities, suggesting potential avenues for future research in these areas. innovareacademics.inguidechem.com

Pharmacological Potential and Drug Development

The development of a new drug is a complex process that involves detailed studies of its interaction with the body. For this compound and its derivatives, understanding their pharmacological potential is key to their progression as therapeutic agents. smolecule.comresearchgate.net

Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics is the study of the drug's effect on the body. researchgate.netgoogle.com Establishing the pharmacokinetic and pharmacodynamic profiles of a compound is a critical step in drug development. smolecule.com For instance, in vivo studies with certain benzoxazole/benzothiazole derivatives have shown favorable pharmacokinetic properties, including good oral bioavailability. researchgate.net Research on a this compound derivative indicated a Tmax of 0.60 hours and an oral bioavailability of 54.22%, which was higher than the comparator drug, dasatinib. acs.org

The therapeutic effects of a drug are often mediated by its interaction with specific biological targets, such as enzymes and receptors. guidechem.com Studies have demonstrated that 5-methyl-1,3-benzoxazole-2-carbaldehyde (B14860416) can interact with specific enzymes and receptors, potentially modulating their activity. smolecule.com The benzoxazole structure is present in many biologically active molecules and its derivatives have been extensively studied for their pharmacological properties due to their ability to interact with biological targets. smolecule.com For example, some benzoxazole derivatives have been designed and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.netresearchgate.net Docking studies have shown that these compounds can bind to the active site of VEGFR-2, with some derivatives exhibiting potent inhibitory activity. researchgate.net Additionally, some benzoxazole derivatives have shown promise as modulators of the serotonin (B10506) 5-HT3 receptor, which is involved in conditions like irritable bowel syndrome. nih.gov

Molecular Design and Structure-Activity Relationship (SAR) Studies

In the development of novel inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, the substitution on the benzoxazole ring played a critical role in determining potency. A study systematically evaluated a series of benzoxazole-based derivatives and found that the nature of the substituent at the 5-position directly impacted their anti-proliferative and enzyme inhibitory activities. The results indicated that derivatives featuring a this compound core were generally more active than their 5-chlorobenzoxazole counterparts. However, in this specific series, both were less potent than the parent compounds with an unsubstituted benzoxazole ring. mdpi.com This highlights that while the 5-methyl group can be beneficial compared to other substituents like chlorine, its presence may not always be optimal for activity, depending on the specific molecular framework and biological target. mdpi.com

| Compound | Benzoxazole Substitution | IC50 against HepG2 (µM) | IC50 against VEGFR-2 (µM) |

|---|---|---|---|

| 8d | Unsubstituted | 2.43 | 0.0554 |

| 8h | 5-methyl | 2.76 | 0.1142 |

| 8e | 5-chloro | 4.11 | 0.0741 |

In a different therapeutic area, the this compound moiety was incorporated into derivatives of pleuromutilin to generate new antibacterial agents. nih.gov The SAR studies in this context focused on the substituents at various positions of the benzoxazole ring. The findings revealed that the group at the 5-position was a significant determinant of antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, a compound with a methoxy (B1213986) group at the 5-position (compound 57) demonstrated more potent activity than derivatives carrying a methyl carboxylate (compound 58) or a carboxylic acid (compound 60) at the same position. nih.gov This suggests that for antibacterial activity in this chemical series, an electron-donating group like methoxy at the 5-position is preferred over electron-withdrawing or acidic groups. nih.gov

| Compound | 5-Position Substituent | MIC against MRSA ATCC 43300 (μg/mL) |

|---|---|---|

| 57 | -OCH3 | 0.125 |

| 58 | -COOCH3 | 0.5 |

| 60 | -COOH | 1 |

These examples underscore the utility of the this compound scaffold in molecular design and the critical importance of SAR studies. The modifications at the 5-position of the benzoxazole ring allow for the fine-tuning of biological activity, enabling the development of more potent and potentially selective therapeutic agents. nih.govmdpi.com

Materials Science Applications of 5 Methylbenzoxazole

Fluorescent Properties and Applications

Benzoxazole (B165842) derivatives are known for their luminescent properties, which are rooted in their extended π-conjugation systems. vulcanchem.com This characteristic makes them valuable in applications where the absorption of ultraviolet (UV) light and emission of visible light are desired. The core 5-methylbenzoxazole structure can be chemically modified to fine-tune these fluorescent properties for specific uses.

Fluorescent Brighteners (e.g., Fluorescent Brightener 135)

A prominent application of this compound derivatives is in fluorescent brighteners, also known as optical brightening agents (OBAs). obachemical.com A key example is Fluorescent Brightener 135 (C.I. 135), which is chemically known as 2,2'-(1,2-ethenediyl)bis[this compound]. xcolorpigment.comechemi.com This compound's structure features two this compound units linked by an ethylene (B1197577) bridge.

Fluorescent Brightener 135 functions by absorbing light in the near-UV spectrum (maximum absorption wavelength around 363 nm) and re-emitting it in the blue region of the visible spectrum. xcolorpigment.com This process of fluorescence compensates for any yellowish tint in a material, resulting in a brighter, whiter appearance. It is valued for its good light fastness and stability under various conditions, including heat. cymitquimica.com

Applications in Textiles, Plastics, and Coatings

The whitening and brightening effects of this compound-based fluorescent brighteners are utilized across several industries. In the textile industry, they are applied to synthetic fibers such as polyester (B1180765) and nylon to enhance their whiteness. echemi.comchemicalbook.com

In the plastics industry, these compounds are incorporated into various polymers like PVC, polystyrene (PS), polypropylene (B1209903) (PP), and ABS to counteract the inherent yellowness of the materials. xcolorpigment.comjustdial.com They are also used in the production of high-quality paper and coatings to improve brightness. xcolorpigment.comcymitquimica.com The stability of these compounds ensures long-lasting aesthetic enhancement of the end products. cymitquimica.com

Optimization of Fluorescence Intensity for Imaging and Material Science

Research efforts are ongoing to optimize the fluorescence properties of benzoxazole derivatives for more advanced applications, including bioimaging and materials science. ontosight.ai The fluorescence intensity and emission wavelengths can be tuned by modifying the molecular structure. nih.gov

Key strategies for optimization include:

Extending π-Conjugation: Introducing groups like phenylacetylene (B144264) can extend the conjugated system, which often leads to increased fluorescence intensity and a red-shift in the emission wavelength. acs.org

Introducing Electron-Donating or -Withdrawing Groups: The electronic nature of substituents on the benzoxazole ring system can significantly influence the fluorescence quantum yield. researchgate.net For instance, the strategic placement of electron-donating and electron-withdrawing groups can be used to control the emission efficiency. nih.gov

Structural Rigidity: Creating more rigid molecular structures can reduce non-radiative decay pathways, thereby enhancing fluorescence. This is a key consideration in the design of highly emissive materials. vulcanchem.com

These optimization strategies are crucial for developing novel fluorescent probes for biological imaging and advanced materials for optoelectronic devices. ontosight.ainih.govontosight.ai